molecular formula C11H13NO2 B12608726 N-[2-(1-Oxopropan-2-yl)phenyl]acetamide CAS No. 649558-95-2

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide

Cat. No.: B12608726
CAS No.: 649558-95-2
M. Wt: 191.23 g/mol
InChI Key: SEYBWNYSHATYIS-UHFFFAOYSA-N
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Description

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a chemical compound with the molecular formula C11H13NO2. It is known for its unique structure, which includes an acetamide group attached to a phenyl ring substituted with a 1-oxopropan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide typically involves the reaction of 2-acetylbenzoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-oxo-1-phenylpropan-2-yl)benzamide
  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide

Uniqueness

N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is unique due to its specific structural features and the presence of both acetamide and 1-oxopropan-2-yl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

649558-95-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-[2-(1-oxopropan-2-yl)phenyl]acetamide

InChI

InChI=1S/C11H13NO2/c1-8(7-13)10-5-3-4-6-11(10)12-9(2)14/h3-8H,1-2H3,(H,12,14)

InChI Key

SEYBWNYSHATYIS-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=CC=C1NC(=O)C

Origin of Product

United States

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